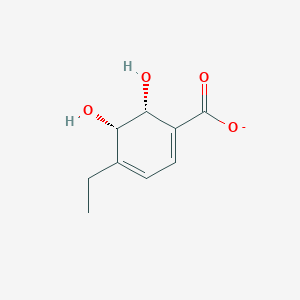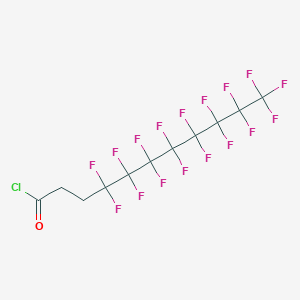
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoyl chloride
Vue d'ensemble
Description
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoyl chloride is a chemical compound with the molecular formula C11H2F20O2 . It is also known by other names, including 2H,2H,3H,3H-Perfluoroundecanoyl chloride . This compound belongs to the class of fluorinated organic compounds and has various applications in industry and research.
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Surface Chemistry and Coatings
(Perfluorooctyl)propanoyl chloride: is utilized in the development of coating materials due to its ability to create surfaces that repel water and oils. This compound is integral in producing non-stick cookware coatings, offering a high degree of resistance to heat and chemical degradation . Additionally, it’s used in protective coatings for fabrics and carpets, imparting stain resistance and easy-clean properties.
Environmental Science
In environmental science, this compound is part of the broader group of per- and polyfluoroalkyl substances (PFAS) , which are studied for their persistence and potential ecological impacts. Research focuses on understanding the environmental fate of these substances, their pathways into various ecosystems, and methods for their detection and quantification in environmental samples .
Material Science
The unique properties of (Perfluorooctyl)propanoyl chloride make it a subject of interest in material science, particularly in the synthesis of fluoropolymers . These polymers exhibit exceptional chemical resistance, thermal stability, and electrical insulation properties, making them suitable for high-performance applications in the aerospace, automotive, and electronics industries .
Biomedical Applications
Due to its hydrophobic and lipophobic properties, (Perfluorooctyl)propanoyl chloride is explored for use in biomedical devices . It can be used to modify surfaces to prevent protein adsorption and bacterial adhesion, which is crucial for medical implants and surgical instruments to reduce the risk of infection and improve biocompatibility .
Analytical Chemistry
In analytical chemistry, (Perfluorooctyl)propanoyl chloride is used to create fluorous phases for chromatography. These phases help in separating compounds that are difficult to distinguish using traditional chromatographic methods, thus enhancing the capabilities of analytical techniques in identifying and quantifying complex mixtures .
Surface Modification of Nanomaterials
Nanotechnology research benefits from the application of (Perfluorooctyl)propanoyl chloride in the surface modification of nanoparticles . The compound imparts fluorinated surfaces to nanoparticles, which can be used to create hydrophobic coatings or to functionalize the nanoparticles for specific interactions in nanoscale devices .
Firefighting Foams
Historically, (Perfluorooctyl)propanoyl chloride has been a component in the formulation of aqueous film-forming foams (AFFF) used in firefighting. These foams are effective in smothering fires, particularly oil and fuel fires, by creating a barrier that cuts off the oxygen supply .
Food Packaging
The compound is also used in the production of food packaging materials , such as grease-resistant paper and cardboard. Its ability to repel oil and water helps in maintaining the integrity of food packaging and extending the shelf-life of food products .
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is a type of perfluorinated compound, and these compounds are generally known for their high stability and resistance to degradation, which can lead to bioaccumulation in the environment and organisms .
Mode of Action
Perfluorinated compounds, in general, are known to interact with proteins and lipids in biological systems due to their unique physicochemical properties .
Pharmacokinetics
Perfluorinated compounds are generally known for their persistence in the environment and organisms due to their high stability and resistance to metabolic degradation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that perfluorinated compounds are known for their persistence in the environment due to their high stability .
Propriétés
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4ClF17O/c12-3(30)1-2-4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)11(27,28)29/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLZAPXXSYDKKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4ClF17O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446276 | |
| Record name | (Perfluorooctyl)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoyl chloride | |
CAS RN |
89373-67-1 | |
| Record name | (Perfluorooctyl)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









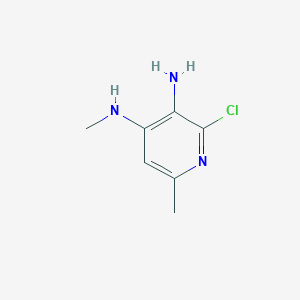
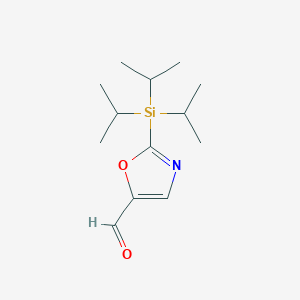


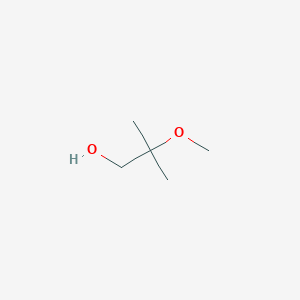
![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethyl-](/img/structure/B1600350.png)
